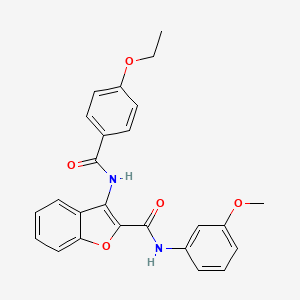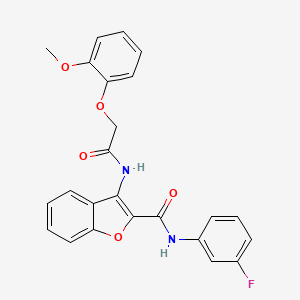
3-(4-ethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethoxybenzamido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzofuran core, which is known for its biological activity, and is further functionalized with ethoxybenzamido and methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzamido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the ethoxybenzamido and methoxyphenyl groups through a series of substitution and coupling reactions. Key reagents often include ethoxybenzoyl chloride and 3-methoxyaniline, which react under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. Reaction conditions are carefully monitored to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxybenzamido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(4-Ethoxybenzamido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzamido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core is known to interact with various biological molecules, potentially modulating their activity. The ethoxybenzamido and methoxyphenyl groups may enhance binding affinity and specificity, leading to targeted effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxybenzamido)-N-(3-ethoxyphenyl)-1-benzofuran-2-carboxamide: Similar structure but with different substituents, leading to variations in biological activity.
3-(4-Ethoxybenzamido)-N-(3-hydroxyphenyl)-1-benzofuran-2-carboxamide: The presence of a hydroxyl group can significantly alter the compound’s reactivity and interactions.
Uniqueness
3-(4-Ethoxybenzamido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C25H22N2O5 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-[(4-ethoxybenzoyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H22N2O5/c1-3-31-18-13-11-16(12-14-18)24(28)27-22-20-9-4-5-10-21(20)32-23(22)25(29)26-17-7-6-8-19(15-17)30-2/h4-15H,3H2,1-2H3,(H,26,29)(H,27,28) |
InChI Key |
LFPDGALQCJVWQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]benzenesulfonamide](/img/structure/B11420892.png)
![5-chloro-N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11420894.png)
![3-(4-Fluorophenyl)-5-(pyrrolidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11420903.png)
![8-[(dibenzylamino)methyl]-6-hydroxy-3-methyl-7-(2-oxopropyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B11420910.png)
![1-(2-ethoxyphenyl)-4-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11420922.png)
![N-(2-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11420927.png)
![N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B11420934.png)

![4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11420947.png)

![2-{[2-(4-Ethoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B11420958.png)
![3-(4-chlorophenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11420961.png)

![N-(4-ethoxyphenyl)-3-{[(4-methylphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide](/img/structure/B11420965.png)
